molecular formula C8H6 B1368672 Phenylacetylene-d6 CAS No. 25837-47-2

Phenylacetylene-d6

Cat. No.: B1368672
CAS No.: 25837-47-2
M. Wt: 108.17 g/mol
InChI Key: UEXCJVNBTNXOEH-HLGHPJLRSA-N
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Mechanism of Action

Target of Action

Phenylacetylene-d6, also known as Ethynylbenzene-d6 , is primarily used in research and environmental testing It has been used in the hydration of phenylacetylene on sulfonated carbon materials .

Mode of Action

It has been used in the hydration of phenylacetylene on sulfonated carbon materials . This suggests that this compound may interact with its targets through a hydration reaction, leading to changes in the target molecules.

Biochemical Pathways

Given its use in the hydration of phenylacetylene, it may be involved in the modification of carbon materials

Result of Action

It has been used in the hydration of phenylacetylene on sulfonated carbon materials , suggesting that it may have a role in modifying these materials.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydration of phenylacetylene was performed under relatively gentle conditions at 120 °C

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetylene-d6 can be synthesized through several methods. One common approach involves the deuteration of phenylacetylene using deuterated sodium hydroxide (NaOD) and deuterium oxide (D2O) under ambient temperature for 24 hours . Another method involves the use of deuterated solvents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized to ensure high yield and isotopic purity, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions: Phenylacetylene-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2-deuterioethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCJVNBTNXOEH-HLGHPJLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#CC1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584102
Record name 1-(~2~H)Ethynyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25837-47-2
Record name 1-(~2~H)Ethynyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25837-47-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetylene-d6
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Reactant of Route 5
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Reactant of Route 6
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